molecular formula C18H21NO3 B5183829 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide

Cat. No. B5183829
M. Wt: 299.4 g/mol
InChI Key: PYWMCNDOKCQPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide, also known as N-ethyl-3,4-methylenedioxyamphetamine (MDE), is a psychoactive substance that belongs to the amphetamine class of drugs. MDE is a derivative of MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy. MDE is a less popular drug compared to MDMA, but it is still used recreationally.

Mechanism of Action

MDE works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior. MDE also acts as a mild inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
MDE has been shown to cause an increase in heart rate, blood pressure, and body temperature. It also causes a release of hormones such as cortisol and prolactin. MDE has been shown to have a neurotoxic effect on serotonin neurons in animal studies.

Advantages and Limitations for Lab Experiments

MDE has been used in animal studies to study the effects of serotonin depletion on behavior. It has also been used to study the effects of serotonin receptor agonists and antagonists. However, MDE has limited use in lab experiments due to its psychoactive effects and potential for abuse.

Future Directions

Future research on MDE could focus on its potential therapeutic uses, such as in the treatment of depression and anxiety disorders. It could also be studied for its potential neuroprotective effects and its effects on neuroplasticity. Further research could also be done on the safety and long-term effects of MDE use.

Synthesis Methods

MDE is synthesized by the condensation of 3,4-dimethoxyphenylacetone with ethylamine. The reaction is catalyzed by hydrochloric acid and the product is isolated through recrystallization.

Scientific Research Applications

MDE has been used in scientific research to study its psychoactive effects and potential therapeutic uses. It has been shown to have similar effects to MDMA, such as increased empathy and emotional openness. MDE has also been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWMCNDOKCQPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.